(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide
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Description
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is a useful research compound. Its molecular formula is C17H16BrClN2O2 and its molecular weight is 395.68. The purity is usually 95%.
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Scientific Research Applications
Radical Scavenging Activity
Research on related brominated phenols, such as those from marine red algae, has shown significant radical-scavenging activity. These compounds, including various bromophenols, exhibit potent antioxidant properties, which are essential in mitigating oxidative stress related to various diseases (Duan, Li, & Wang, 2007).
Nonlinear Optical Properties
A study on similar hydrazones highlights their potential in nonlinear optical applications. The research demonstrated that these compounds show promise for use in optical devices like optical limiters and switches due to their significant nonlinear refractive indices and absorption coefficients (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Corrosion Inhibition
Research on naproxen-based hydrazones, which share structural similarities, indicates their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds demonstrate a significant reduction in corrosion rate and are promising for industrial applications (Chafiq, Chaouiki, Al-Hadeethi, Ali, Mohamed, Toumiat, & Salghi, 2020).
Antioxidant and Biofilm Inhibition
A series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, which are structurally related, were found to have notable antioxidant and biofilm inhibition properties. This suggests potential applications in combating oxidative stress and bacterial biofilms (Sheikh, Rehman, Imran, & Mahmood, 2021).
Potential in Optical Power Limiting
Further research into hydrazones demonstrates their potential in optical power limiting, relevant in the development of protective devices against intense light sources. The compounds studied exhibited promising behavior in this context, suggesting their applicability in optical safety devices (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-11-9-15(19)7-8-16(11)23-12(2)17(22)21-20-10-13-3-5-14(18)6-4-13/h3-10,12H,1-2H3,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMEOIMRPQOPK-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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